molecular formula C17H17NO4S B2656748 methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327179-75-8

methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2656748
CAS No.: 1327179-75-8
M. Wt: 331.39
InChI Key: YQTYMHCYAIAMJB-VBKFSLOCSA-N
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Description

It is known for its unique structure, which makes it valuable in pharmaceutical and organic synthesis studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the reaction of aniline with methyl (2Z)-3-bromo-2-[(4-methylphenyl)sulfonyl]acrylate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate has diverse applications in scientific research due to its unique structure. Some of the key applications include:

    Chemistry: Used as a building block for synthesizing heterocyclic systems and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate can be compared with other similar compounds, such as:

  • Methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
  • Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications

By understanding the unique characteristics of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl (Z)-3-anilino-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13-8-10-15(11-9-13)23(20,21)16(17(19)22-2)12-18-14-6-4-3-5-7-14/h3-12,18H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTYMHCYAIAMJB-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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